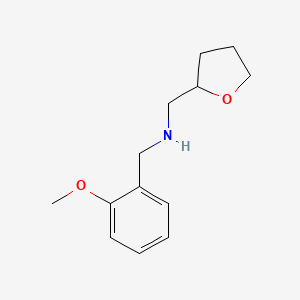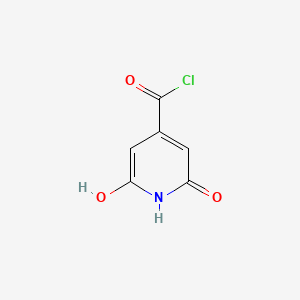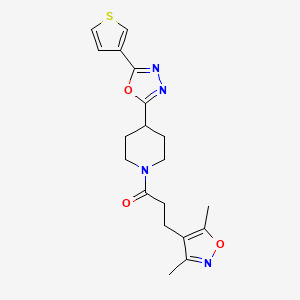![molecular formula C13H13BrN2O4S2 B2932413 2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 338794-39-1](/img/structure/B2932413.png)
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, transition metal carboxylates, i.e., 3-[(2,4,6-trichloroanilino)carbonyl]prop-2-enoic acid and 3-[(4-bromoanilino)carbonyl]prop-2-enoic acid have been synthesized . The unimolar and bimolar substituted products have been characterized by elemental analysis, IR, UV-Vis spectroscopy, 1 H NMR, and atomic absorption .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Compounds with structural elements similar to "2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate" have been utilized in the synthesis of diverse chemical structures and the study of their reactions. For instance, the reaction of 2-bromoacetylthiophene with dimethylsulfide has been explored for synthesizing various heterocycles, demonstrating the compound's role in expanding synthetic methodologies for producing novel chemical entities with potential applications in materials science and pharmaceuticals (Abdelhamid & Shiaty, 1988).
Material Science and Magnetic Properties
Research on multifunctional mononuclear bisthienylethene-cobalt(II) complexes, incorporating structures similar to the compound , has shown significant potential in the development of materials with photochromic behavior and slow magnetic relaxation. These materials are of interest for their potential use in information storage, sensors, and switches, demonstrating the compound's relevance in advancing material science technology (Cao et al., 2015).
Photodynamic Therapy for Cancer
The synthesis and characterization of new zinc phthalocyanine derivatives, substituted with groups related to the chemical structure , have been explored for their photophysical, photochemical properties, and singlet oxygen quantum yield. These properties are crucial for the application of such compounds in photodynamic therapy, a promising treatment modality for cancer, highlighting the compound's potential in medicinal chemistry and oncology research (Pişkin, Canpolat, & Öztürk, 2020).
Organic Electronics and Polymer Chemistry
The study of all-para-brominated oligo(N-phenyl-m-aniline)s, which share structural motifs with the specified compound, focuses on their synthesis, crystal structures, and high-spin cationic states. Such research is fundamental in developing organic electronics, including light-emitting diodes, field-effect transistors, and photovoltaic devices, indicating the importance of these chemical structures in advancing electronic materials (Ito et al., 2002).
Environmental Science
Research into the methylation potential of thiols in anoxic, low-pH wetland sediments relates to the environmental cycling of sulfur compounds, including dimethylsulfide. Such studies are critical for understanding sulfur cycling in natural environments and its implications for climate regulation and ecosystem dynamics (Stets, Hines, & Kiene, 2004).
Propiedades
IUPAC Name |
[2-[(4-bromophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTDMROADGOLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2932331.png)

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2932335.png)
![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)


![Ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932340.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2932343.png)

![Methyl 2'-amino-1-isobutyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2932347.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932350.png)
![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride](/img/structure/B2932351.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2932353.png)